5-Bromo-1-chloro-2-ethyl-3-methoxybenzene
Description
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H10BrClO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h4-5H,3H2,1-2H3 |
InChI Key |
FNOWYBIWUPTACR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)Br)OC |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
The most common approach involves direct halogenation of a suitably substituted benzene ring, such as 2-ethyl-1,3-dimethoxybenzene, followed by selective halogenation to introduce bromine and chlorine at specific positions.
Process Details
- Starting Material: 2-ethyl-1,3-dimethoxybenzene (or similar methylated aromatic compounds)
- Reagents: Bromine (Br₂), Chlorine (Cl₂), Lewis acids (e.g., FeCl₃, FeBr₃) as catalysts
- Reaction Conditions:
- Halogenation typically occurs under controlled temperature (0–25°C) to favor mono-halogenation
- Excess halogen is avoided to prevent polyhalogenation
- Outcome: Formation of mono-halogenated intermediates, such as 5-bromo-2-ethyl-1,3-dimethoxybenzene
Research Data
A patent (EP3133071A1) describes halogenation of methylated aromatic compounds using halogen acids in the presence of catalysts, emphasizing temperature control to achieve regioselectivity.
Sequential Halogenation and Substitution Strategy
Methodology Overview
This approach involves a stepwise halogenation, where the aromatic ring is first brominated, then chlorinated at specific positions, leveraging the directing effects of existing substituents.
Process Details
- Step 1: Bromination of the aromatic ring using N-bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst
- Step 2: Chlorination using chlorine gas or N-chlorosuccinimide (NCS) under similar conditions
- Reaction Conditions:
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature: 0–25°C for selectivity
- Outcome: Formation of 5-bromo-1-chloro-2-ethyl-3-methoxybenzene with high regioselectivity
Research Data
Patent CN115093312A details the halogenation of methylated phenolic compounds, emphasizing the importance of temperature and solvent choice to control regioselectivity and yield.
Methylation and Functionalization of Precursors
Methodology Overview
An alternative route involves starting with a phenolic precursor, such as 1,2,3-trimethoxybenzene, followed by selective halogenation and side-chain modifications.
Process Details
- Step 1: Methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate
- Step 2: Electrophilic aromatic substitution with bromine and chlorine, facilitated by catalysts
- Step 3: Side-chain modifications, such as ethylation, via Friedel-Crafts alkylation
- Reaction Conditions:
- Solvent: Acetone or dichloromethane
- Temperature: 0–25°C
- Outcome: Synthesis of the target compound with desired substitution pattern
Research Data
Research indicates that methylation of phenols followed by halogenation is a versatile route, especially when regioselectivity is achieved through directing groups and controlled reaction conditions.
Summary of Preparation Methods in Data Table
| Method | Starting Material | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| 1. Direct Halogenation | 2-ethyl-1,3-dimethoxybenzene | Br₂, Cl₂, Lewis acids | Sequential halogenation | High regioselectivity | Multiple steps, need for purification |
| 2. Sequential Halogenation | Phenolic derivatives | NBS, NCS, catalysts | Stepwise halogenation | Controlled substitution | Potential over-halogenation |
| 3. Functionalization of Precursors | 1,2,3-Trimethoxybenzene | Methylating agents, halogenating agents | Methylation + halogenation | Versatile, adaptable | Requires multiple steps |
Environmental and Industrial Considerations
Recent advances emphasize the importance of green chemistry principles:
- Use of less toxic reagents (e.g., NBS over elemental bromine)
- Mild reaction conditions to minimize energy consumption
- Solvent recycling and waste reduction
Patent literature (e.g., EP3133071A1) highlights the potential for optimizing halogenation conditions to maximize yield while minimizing environmental impact.
Chemical Reactions Analysis
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Common reagents used in these reactions include bromine, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been utilized in various scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: It has applications in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound uniquely combines ethyl and methoxy groups, whereas analogs feature diethoxymethyl (), methyl (), or ethoxy groups ().
Halogen Positioning : Unlike 5-Bromo-1,3-dichloro-2-methylbenzene (Cl at positions 1 and 3), the target compound has a single Cl at position 1, reducing electron-withdrawing effects at the meta position .
Fluorine vs. Methoxy : Fluorine () introduces strong electronegativity and polarity, whereas the methoxy group in the target compound enhances resonance stabilization and solubility in polar aprotic solvents .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : Bromine and chlorine substituents deactivate the benzene ring toward electrophilic substitution. The methoxy group’s electron-donating nature (position 3) creates regioselective reactivity, directing electrophiles to the para position relative to the methoxy group .
Physicochemical Properties
- Lipophilicity : The ethyl group likely increases logP (lipophilicity) compared to methoxy- or fluorine-containing analogs, favoring membrane permeability in biological systems .
- Melting/Boiling Points : Compounds with smaller substituents (e.g., 5-Bromo-1,3-dichloro-2-methylbenzene, M = 239.93 g/mol) may have higher melting points due to tighter packing, whereas bulkier groups (e.g., diethoxymethyl in ) reduce crystallinity .
Research Implications and Limitations
While the provided evidence lacks direct data on 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene, inferences drawn from structural analogs highlight critical trends:
Synthetic Applications : The compound’s ethyl and methoxy groups may make it a versatile intermediate in pharmaceutical or agrochemical synthesis, analogous to the indole derivatives in .
Crystallography : SHELX software () could resolve its crystal structure, as demonstrated for similar halogenated aromatics in and .
Data Gaps : Experimental validation is needed for precise physicochemical properties and reactivity, particularly regarding the ethyl group’s steric influence.
Biological Activity
5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the various biological properties associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene is characterized by the presence of bromine and chlorine atoms, which often enhance the biological activity of organic compounds. The methoxy group can also influence the compound's reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that halogenated compounds, including 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene, exhibit significant antimicrobial properties. Studies have shown that derivatives of similar compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated effectiveness against pathogens like Aspergillus niger and Phytophthora erythrospora .
2. Anticancer Properties
The anticancer potential of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene has been investigated through various assays. Compounds sharing structural similarities have been reported to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity. For example, studies on related brominated compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as glutathione S-transferase inhibition .
The biological activities of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogens enhances binding affinity to enzymes, potentially leading to inhibition of critical pathways in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds can induce oxidative stress, contributing to their antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various halogenated benzene derivatives, including those structurally related to 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene. The results indicated a significant reduction in microbial viability at concentrations as low as 10 µM, suggesting strong antimicrobial activity .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, a derivative of 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene was tested against several cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values comparable to established anticancer agents .
Research Findings Summary
Q & A
(Basic) What are the established synthetic pathways for preparing 5-Bromo-1-chloro-2-ethyl-3-methoxybenzene?
Methodological Answer:
The synthesis typically involves multi-step halogenation and functionalization. Key steps include:
- Halogenation: Sequential bromination and chlorination of a substituted benzene precursor. For example, bromine can be introduced via electrophilic substitution using FeBr₃ as a catalyst, followed by chlorination with Cl₂ under UV light .
- Ethylation: Friedel-Crafts alkylation using ethyl chloride and AlCl₃ to introduce the ethyl group at the ortho position. Steric effects from adjacent substituents may require optimized reaction times (e.g., 12–24 hours at 50°C) .
- Methoxylation: Nucleophilic aromatic substitution (SNAr) with methoxide ions under basic conditions (e.g., NaOMe in DMF at 80°C) .
Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 40°C | 75–85 | |
| Chlorination | Cl₂, UV light | 60–70 | |
| Ethylation | EtCl, AlCl₃, 50°C | 50–60 | |
| Methoxylation | NaOMe, DMF, 80°C | 65–75 |
(Advanced) How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
The ethyl and methoxy groups create steric bulk and electron-donating effects, directing reactions to specific positions:
- Suzuki Coupling: The bromine atom at position 5 is the primary site for coupling due to its accessibility. The methoxy group at position 3 donates electron density via resonance, deactivating the ring and favoring coupling at the brominated position. Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves >80% yield .
- Buchwald-Hartwig Amination: Steric hindrance from the ethyl group at position 2 limits reactivity at adjacent sites. Use of bulky ligands (e.g., XPhos) improves selectivity for the chloro-substituted position .
Key Consideration: Computational modeling (DFT) predicts transition-state geometries, helping optimize ligand-substrate compatibility .
(Basic) What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The ethyl group’s triplet (δ 1.2–1.5 ppm) and methoxy singlet (δ 3.8 ppm) are diagnostic .
- Mass Spectrometry (HRMS): Validates molecular weight (MW: 249.54 g/mol) and isotopic patterns (Br/Cl) .
- X-ray Crystallography: Resolves spatial arrangement of substituents, as demonstrated in analogous bromo-chloro-methoxybenzene structures .
(Advanced) How can contradictions in reported reaction yields for halogen-exchange reactions be resolved?
Methodological Answer:
Discrepancies often arise from solvent polarity and halide leaving-group ability:
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) favor SNAr for chlorine substitution, while nonpolar solvents (toluene) favor radical pathways for bromine retention. For example, replacing Cl with I using NaI in DMSO achieves 90% yield, but competing bromine loss occurs in toluene .
- Catalyst Screening: CuI/1,10-phenanthroline suppresses bromine displacement during chlorination, improving selectivity .
Data Table:
| Solvent | Catalyst | Yield (%) (Cl → I) | Bromine Retention (%) |
|---|---|---|---|
| DMSO | None | 90 | 95 |
| Toluene | CuI | 75 | 85 |
(Advanced) What methodologies assess the bioactivity of derivatives in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Measure IC₅₀ values via UV-Vis spectroscopy. Derivatives with electron-withdrawing groups (e.g., nitro substitution) show enhanced inhibition of tyrosine kinases (IC₅₀ = 2–5 µM) .
- Molecular Docking: AutoDock Vina simulates ligand-enzyme binding. The methoxy group’s hydrogen bonding with active-site residues (e.g., Asp86 in EGFR) correlates with activity .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) for protein-ligand interactions .
(Basic) What purification strategies address challenges posed by polyhalogenated byproducts?
Methodological Answer:
- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) separates bromo and chloro isomers (Rf = 0.3 vs. 0.5) .
- Recrystallization: Ethanol/water mixtures (70:30) yield >95% purity by exploiting differential solubility of halogenated analogs .
(Advanced) How does substituent orientation affect photostability in UV-light-exposed applications?
Methodological Answer:
- UV-Vis Spectroscopy: The ethyl group’s electron-donating effect red-shifts absorbance (λmax = 270 nm), increasing photosensitivity. Degradation half-life (t₁/₂) under 254 nm UV is 8 hours vs. 24 hours for non-ethyl analogs .
- Accelerated Aging Tests: Simulate photodegradation pathways using xenon-arc lamps. LC-MS identifies debromination as the primary degradation route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
